molecular formula C24H19N3O3S B2515088 N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 941943-13-1

N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)benzamide

Cat. No. B2515088
CAS RN: 941943-13-1
M. Wt: 429.49
InChI Key: JYXQRACFVXRRQA-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiazole-based compounds. It has been studied extensively in recent years due to its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

DNA Interaction and Cellular Applications

N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)benzamide and its analogs show promise in interacting with DNA and potential applications in cellular biology. Hoechst 33258, a bis-benzimidazole family member, binds to the minor groove of double-stranded B-DNA, predominantly at AT-rich sequences. This compound is widely used as a fluorescent DNA stain due to its ability to permeate cells, providing a starting point for rational drug design and a model system to study DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Antioxidant and Anti-inflammatory Potential

Compounds similar to this compound exhibit significant antioxidant and anti-inflammatory activities. The study of POCl3-mediated syntheses of benzofused thiazole derivatives highlighted their efficacy in scavenging reactive species like H2O2, DPPH, SO, and NO, indicating their potential as antioxidant agents. These compounds also demonstrated notable anti-inflammatory activity, making them valuable templates for further development in therapeutic applications (Raut et al., 2020).

Optoelectronic Material Applications

The structural resemblance to compounds with quinazoline or pyrimidine rings makes this compound a potential candidate for optoelectronic materials. Quinazolines and pyrimidines, when incorporated into π-extended conjugated systems, are valuable for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These compounds are also of interest as potential structures for nonlinear optical materials and colorimetric pH sensors. Pyrimidine derivatives, in particular, have shown significance as potential photosensitizers for dye-sensitized solar cells and thermally activated delayed fluorescence emitters (Lipunova et al., 2018).

Mechanism of Action

properties

IUPAC Name

N-[4-[2-oxo-2-(4-phenoxyanilino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c28-22(25-18-11-13-21(14-12-18)30-20-9-5-2-6-10-20)15-19-16-31-24(26-19)27-23(29)17-7-3-1-4-8-17/h1-14,16H,15H2,(H,25,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXQRACFVXRRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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